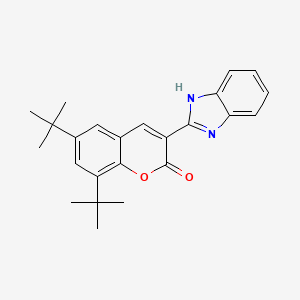

![molecular formula C19H29N3O2 B3020733 tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1936177-08-0](/img/structure/B3020733.png)

tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

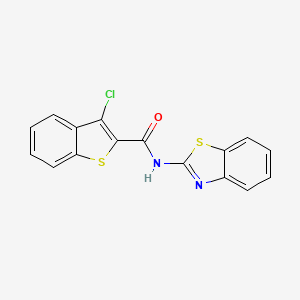

The compound tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted pyrazine derivatives and related compounds, which can offer insights into the chemical behavior and properties of the compound . These derivatives are of interest due to their potential applications in pharmaceuticals and materials science due to their structural and electronic properties .

Synthesis Analysis

The synthesis of tert-butyl substituted pyrazine derivatives can involve multiple steps, including acylation, cyclization, and substitution reactions. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of pyrazole derivatives . Similarly, organocatalyzed synthesis has been employed to prepare tert-butyl substituted pyrrole derivatives from Boc-tetramic acid and benzylidenemalononitrile . These methods could potentially be adapted for the synthesis of tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrazine derivatives can be characterized using spectroscopic methods such as NMR, FTIR, and Raman spectroscopy, as well as X-ray crystallography and computational methods like DFT analysis . These techniques can provide detailed information about the conformation, bond lengths, angles, and electronic distribution within the molecule. For example, NBO analysis can reveal the stability of the molecule and the presence of hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted pyrazine derivatives can involve various types of reactions, including hydrogen bonding interactions, as seen in the case of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, which form hydrogen-bonded supramolecular structures . Additionally, the presence of functional groups such as carboxylates and amides can participate in further chemical transformations, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazine derivatives are influenced by their molecular structure. These properties can include thermal stability, solubility, and the presence of intramolecular hydrogen bonds, which can affect the compound's melting point and boiling point . The electronic properties, such as the HOMO and LUMO energies, can be indicative of the compound's reactivity and its potential as a nonlinear optical material .

Mecanismo De Acción

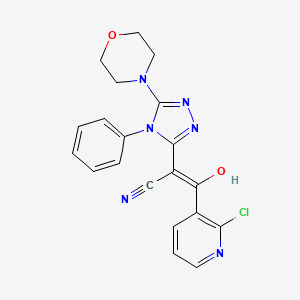

Target of Action

Similar compounds have shown significant anti-cancer activities . These compounds are often evaluated against cancer cells such as Hep-2, HepG2, MCF-7, A375, and normal Vero cell .

Mode of Action

It’s worth noting that similar compounds have shown to exhibit anti-cancer activities . The compounds are generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoing [4 + 1] cycloaddition .

Biochemical Pathways

Compounds with similar structures have been associated with anti-cancer activities

Result of Action

Similar compounds have demonstrated significant anti-cancer activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.

Propiedades

IUPAC Name |

tert-butyl 8-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-11-21-10-9-20(14-17(21)15-22)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCHDBQKCSFSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2CCN(CC2C1)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)

![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3020661.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3020673.png)